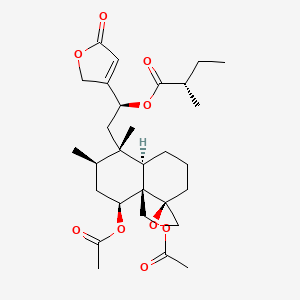
Ajugamarin F4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ajugamarin F4 is a naturally occurring neo-clerodane diterpenoid isolated from the leaves of Ajuga species, particularly Ajuga ciliata Bunge and Ajuga macrosperma var. breviflora . This compound is part of a larger family of diterpenoids known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ajugamarin F4 can be synthesized through various chemical reactions involving the precursor compounds found in Ajuga species. The synthesis typically involves the extraction of the compound from the plant material using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Ajuga plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification through column chromatography to isolate this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ajugamarin F4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Applications De Recherche Scientifique
Ajugamarin F4 has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ajugamarin F4 involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes and interfering with essential metabolic processes . Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Ajugamarin F4 is unique among neo-clerodane diterpenoids due to its specific structural features and biological activities. Similar compounds include:
Ajugarin I: Another neo-clerodane diterpenoid with similar antimicrobial properties.
Ajugalides B and C: Known for their antifungal activities.
Ajugamacrin E: Exhibits cytotoxic properties.
Ajugatakasin B: Has been studied for its anti-inflammatory effects.
Propriétés
Formule moléculaire |
C29H42O9 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
[(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C29H42O9/c1-7-17(2)26(33)38-22(21-12-25(32)34-14-21)13-27(6)18(3)11-24(37-20(5)31)29(16-35-19(4)30)23(27)9-8-10-28(29)15-36-28/h12,17-18,22-24H,7-11,13-16H2,1-6H3/t17-,18+,22-,23+,24-,27-,28-,29-/m0/s1 |
Clé InChI |
LJHYCABROUGORR-DUWLCKCXSA-N |
SMILES isomérique |
CC[C@H](C)C(=O)O[C@@H](C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1CCC[C@]23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |
SMILES canonique |
CCC(C)C(=O)OC(CC1(C(CC(C2(C1CCCC23CO3)COC(=O)C)OC(=O)C)C)C)C4=CC(=O)OC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















